Cas no 5976-66-9 (3-O-Methyl 4-Hydroxy Estradiol)

3-O-Methyl 4-Hydroxy Estradiol is a methylated derivative of estradiol, characterized by the addition of a methyl group at the 3-position and a hydroxyl group at the 4-position of the steroid backbone. This structural modification enhances metabolic stability compared to its parent compound, reducing susceptibility to rapid degradation. The compound retains estrogenic activity while exhibiting altered receptor binding affinity and pharmacokinetic properties, making it valuable for research in endocrinology and hormone-related studies. Its improved stability allows for more controlled experimental conditions, particularly in investigations of estrogen receptor interactions, metabolic pathways, and potential therapeutic applications. The compound is typically utilized in analytical and biochemical research settings.
3-O-Methyl 4-Hydroxy Estradiol structure
5976-66-9 structure
Product Name:3-O-Methyl 4-Hydroxy Estradiol
CAS No:5976-66-9
MF:C19H26O3
MW:302.407946109772
CID:950652
PubChem ID:14475496
Update Time:2025-06-08

3-O-Methyl 4-Hydroxy Estradiol Chemical and Physical Properties

Names and Identifiers

    • 3-O-Methyl 4-Hydroxy Estradiol
    • 3-Methoxyestra-1,3,5(10)-triene-4,17β-diol
    • 3-O-Methyl 4-Hydroxy
    • 4-hydroxy-3-methoxyestra-1,3,5(10)-trien-17β-ol
    • (17beta)-3-Methoxyestra-1,3,5(10)-triene-4,17-diol
    • (8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-4,17-diol
    • Estra-1,3,5(10)-triene-4,17-diol, 3-methoxy-, (17.beta.)-
    • 5976-66-9
    • DTXSID50560780
    • QREWTGIWXABZAC-PYEWSWHRSA-N
    • 3-Methoxyestra-1,3,5(10)-triene-4,17-diol #
    • 3-Methoxyestra-1,3,5(10)-triene-4,17beta-diol
    • Inchi: 1S/C19H26O3/c1-19-10-9-12-11-5-7-16(22-2)18(21)14(11)4-3-13(12)15(19)6-8-17(19)20/h5,7,12-13,15,17,20-21H,3-4,6,8-10H2,1-2H3/t12-,13-,15+,17+,19+/m1/s1
    • InChI Key: QREWTGIWXABZAC-PYEWSWHRSA-N
    • SMILES: O[C@H]1CC[C@H]2[C@@H]3CCC4C(=C(C=CC=4[C@H]3CC[C@@]21C)OC)O

Computed Properties

  • Exact Mass: 302.18800
  • Monoisotopic Mass: 302.18819469g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 1
  • Complexity: 425
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4
  • Topological Polar Surface Area: 49.7Ų

Experimental Properties

  • PSA: 49.69000
  • LogP: 3.61780

3-O-Methyl 4-Hydroxy Estradiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M312610-1mg
3-O-Methyl 4-Hydroxy Estradiol
5976-66-9
1mg
$ 196.00 2023-09-07
TRC
M312610-10mg
3-O-Methyl 4-Hydroxy Estradiol
5976-66-9
10mg
$ 1200.00 2023-09-07
A2B Chem LLC
AG72056-1mg
3-Methoxyestra-1,3,5(10)-triene-4,17β-diol
5976-66-9
1mg
$311.00 2024-04-19
A2B Chem LLC
AG72056-10mg
3-Methoxyestra-1,3,5(10)-triene-4,17β-diol
5976-66-9
10mg
$1286.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-209665-1mg
3-O-Methyl 4-Hydroxy Estradiol,
5976-66-9
1mg
¥2708.00 2023-09-05
SHENG KE LU SI SHENG WU JI SHU
sc-209665-1 mg
3-O-Methyl 4-Hydroxy Estradiol,
5976-66-9
1mg
¥2,708.00 2023-07-11

Additional information on 3-O-Methyl 4-Hydroxy Estradiol

Introduction to 3-O-Methyl 4-Hydroxy Estradiol (CAS No: 5976-66-9)

3-O-Methyl 4-Hydroxy Estradiol, identified by the Chemical Abstracts Service Number (CAS No) 5976-66-9, is a significant compound in the field of pharmaceutical chemistry and endocrinology. This compound belongs to the class of estrogen derivatives and has garnered considerable attention due to its structural and functional similarities to estradiol, the primary female sex hormone. The presence of a methoxy group at the 3-position and a hydroxyl group at the 4-position contributes to its unique pharmacological profile, making it a subject of extensive research in both academic and industrial settings.

The molecular structure of 3-O-Methyl 4-Hydroxy Estradiol can be represented as C18H22O3, with a molecular weight of approximately 286.38 g/mol. This compound exhibits properties that make it particularly relevant in the study of hormonal interactions and potential therapeutic applications. Its chemical stability and bioavailability are key factors that have driven its exploration in various biomedical research initiatives.

In recent years, advancements in metabolomics and proteomics have provided new insights into the role of estrogen derivatives in cellular signaling pathways. 3-O-Methyl 4-Hydroxy Estradiol has been studied for its potential effects on estrogen receptors (ERα and ERβ), which are critical in mediating the physiological responses to estrogens. Research indicates that this compound may exhibit selective binding affinity, suggesting its utility in developing targeted therapies for conditions such as osteoporosis, breast cancer, and menopausal symptoms.

One of the most compelling areas of research involving 3-O-Methyl 4-Hydroxy Estradiol is its investigation as a potential chemopreventive agent. Studies have shown that certain estrogen derivatives can modulate pathways involved in cancer cell proliferation and apoptosis. The structural modifications in 3-O-Methyl 4-Hydroxy Estradiol may confer advantages over native estradiol by reducing unwanted side effects while maintaining therapeutic efficacy. This has led to its evaluation in preclinical models as a candidate for further development into a novel anticancer therapeutic.

The synthesis of 3-O-Methyl 4-Hydroxy Estradiol involves multi-step organic reactions, typically starting from commercially available precursors such as dihydroxyestrone or estrone. The introduction of the methoxy group at the 3-position is achieved through nucleophilic aromatic substitution or other functional group transformations, while the hydroxyl group at the 4-position is often preserved or introduced via hydroxylation techniques. These synthetic pathways are optimized for high yield and purity, ensuring that the final product meets stringent pharmaceutical standards.

Evaluation of 3-O-Methyl 4-Hydroxy Estradiol in vitro has revealed interesting pharmacokinetic properties. Unlike some synthetic estrogens, this compound demonstrates prolonged half-life due to its metabolic stability, which could translate into less frequent dosing requirements in clinical applications. Additionally, its interaction with cytochrome P450 enzymes has been studied to assess potential drug-drug interactions, a critical consideration in therapeutic development.

The role of 3-O-Methyl 4-Hydroxy Estradiol in neurological health is another emerging area of interest. Emerging evidence suggests that estrogens, including their derivatives, can influence neuroprotective mechanisms and cognitive function. Research on 3-O-Methyl 4-Hydroxy Estradiol has explored its potential effects on neurotransmitter systems and neuroinflammatory pathways, indicating that it may have applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.

Regulatory considerations for compounds like 3-O-Methyl 4-Hydroxy Estradiol are stringent due to their hormonal activity. However, its unique structure may qualify it for classification as a novel entity under certain regulatory frameworks, potentially expediting its path to clinical trials. Collaborative efforts between academic researchers and pharmaceutical companies are essential to navigate these regulatory landscapes effectively.

The future direction of research on 3-O-Methyl 4-Hydroxy Estradiol lies in elucidating its mechanism of action across different biological systems. Advanced imaging techniques and genetic models will be instrumental in understanding how this compound interacts with cellular receptors and modulates downstream signaling events. Furthermore, clinical trials are needed to validate preclinical findings and establish safe dosing regimens for potential therapeutic use.

In conclusion, 3-O-Methyl 4-Hydroxy Estradiol (CAS No: 5976-66-9) represents a promising compound with diverse applications in pharmaceutical research. Its structural features offer unique advantages in modulating hormonal pathways, making it a valuable candidate for further development. As research continues to uncover new therapeutic possibilities, compounds like 3-O-Methyl 4-Hydroxy Estradiol will play an increasingly important role in addressing complex medical challenges.

Recommended suppliers
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing jingzhu bio-technology Co., Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd